Ethyl 3,5-dichloro-2-hydroxybenzoate
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Overview
Description
Ethyl 3,5-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a hydroxyl group. The ethyl ester group is attached to the carboxyl group of the benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 3,5-dichloro-2-hydroxybenzoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the chlorination of ethyl 2-hydroxybenzoate using sulfuryl chloride. The reaction is conducted in a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube. The mixture is warmed on a steam bath until the evolution of gas ceases. The excess sulfuryl chloride is then removed, and the residue is recrystallized from a mixture of ethanol and water to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-2-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, and reduction reactions can convert it to other derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol can be used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Ester Hydrolysis: 3,5-dichloro-2-hydroxybenzoic acid and ethanol.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
Ethyl 3,5-dichloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms on the benzene ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3,5-dichloro-2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with the hydroxyl group at position 4 instead of 2.
Ethyl 3,5-dichloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl 3,5-dichloro-2-aminobenzoate: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of the hydroxyl group at position 2, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to its analogs .
Properties
IUPAC Name |
ethyl 3,5-dichloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDTRDGSCWRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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